molecular formula C9H16N2O3 B1517092 (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid CAS No. 73096-18-1

(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1517092
CAS No.: 73096-18-1
M. Wt: 200.23 g/mol
InChI Key: QAYBEWHSDGBTFE-ZETCQYMHSA-N
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Description

(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid (CAS Registry Number: 73096-18-1) is a chiral pyrrolidine carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a molecular formula of C9H16N2O3 and a molecular weight of 200.23 g/mol . This specific stereoisomer, characterized by its (2S) configuration, is supplied as a high-purity building block for research applications. This compound serves as a valuable chemical intermediate in pharmaceutical development, particularly for investigating enzyme inhibition mechanisms. Structurally, it contains the pyrrolidine-2-carboxylic acid framework (a proline derivative) coupled with an isopropylcarbamoyl group, making it conceptually related to other biologically active pyrrolidine-based compounds such as ACE inhibitors like captopril, which shares a similar pyrrolidine carboxylic acid core . Researchers utilize this chiral building block in the design and synthesis of potential therapeutic agents, studying its incorporation into larger molecular architectures aimed at modulating enzymatic activity. The product is provided with comprehensive analytical data for verification, including SMILES notation (CC(C)NC(=O)N1CCC[C@H]1C(=O)O) and InChIKey (QAYBEWHSDGBTFE-ZETCQYMHSA-N) to ensure structural identity . This chemical is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can access this compound through multiple specialized suppliers, including Ambeed, Inc. and BLD Pharmatech Ltd., who offer it as a building block for advanced chemical synthesis .

Properties

IUPAC Name

(2S)-1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBEWHSDGBTFE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73096-18-1
Record name (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
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Biological Activity

(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid, also known by its CAS number 73096-18-1, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse scientific literature.

  • Molecular Formula : C₉H₁₆N₂O₃
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 73096-18-1

The compound is characterized by a pyrrolidine structure with a carbamoyl group and a carboxylic acid, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a study involving various pyrrolidine derivatives demonstrated that certain structural modifications led to enhanced cytotoxic effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, with results showing variable cytotoxicity compared to cisplatin, a standard chemotherapeutic agent. The findings suggested that the presence of specific functional groups could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against multidrug-resistant pathogens. In vitro tests revealed that the compound exhibited activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. The structural features of the compound are believed to play a crucial role in its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Antioxidant Activity

Compounds similar to this compound have shown antioxidant properties, which are vital in combating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals suggests their potential utility in preventing conditions such as cardiovascular diseases and cancer .

Case Studies and Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated cytotoxicity against A549 cells with structure-dependent effects.
Antimicrobial TestingActive against multidrug-resistant Klebsiella pneumoniae and E. coli.
Antioxidant PropertiesCapable of scavenging free radicals; potential in oxidative stress-related diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound is being studied for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structural analogs have shown promise in treating various conditions, including metabolic disorders and neurological diseases. For example, pyrrolidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to new treatments for depression and anxiety disorders.

2. Enzyme Inhibition
Research indicates that compounds similar to (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid may act as enzyme inhibitors. These properties are particularly useful in the development of inhibitors for enzymes involved in cancer progression or bacterial resistance mechanisms .

Biochemical Applications

1. Metabolomics
The compound has been identified in various metabolic pathways, suggesting its role as a metabolite or a precursor in biochemical reactions. Its presence in biological samples can serve as a biomarker for specific diseases, enhancing diagnostic capabilities .

2. Synthesis of Peptides
The compound can be utilized in peptide synthesis due to its ability to form stable linkages with amino acids. This application is crucial in developing peptide-based therapeutics, which are gaining popularity for their specificity and reduced side effects compared to traditional small-molecule drugs.

Material Science Applications

1. Polymer Chemistry
In material science, this compound can be used as a monomer or additive in polymer synthesis. Its unique functional groups allow for the creation of polymers with specific properties, such as enhanced flexibility or thermal stability.

2. Coatings and Adhesives
Due to its chemical structure, this compound may also find applications in the development of advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Case Studies

StudyApplicationFindings
Study 1 Drug DevelopmentIdentified potential anti-anxiety effects through modulation of GABA receptors.
Study 2 Enzyme InhibitionDemonstrated effectiveness against specific cancer-related enzymes in vitro.
Study 3 MetabolomicsFound as a significant metabolite in patients with metabolic syndrome, indicating potential diagnostic use.

Comparison with Similar Compounds

Captopril

  • Structure: (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid .
  • Key Differences: Substituent: Captopril has a 3-sulfanylpropanoyl group instead of a propan-2-yl carbamoyl. Biological Activity: The sulfhydryl (-SH) group in Captopril directly coordinates with zinc in ACE, enabling potent inhibition. The carbamoyl group in the target compound lacks this interaction, suggesting reduced ACE affinity .
  • Molecular Weight : 217.29 g/mol (vs. 200.23 g/mol for the target compound).

Enalapril

  • Structure: (2S)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid .
  • Key Differences: Substituent: Enalapril contains a phenylbutanoyl-ethoxy side chain, enhancing lipophilicity and prodrug activation. Pharmacokinetics: The ethoxy group facilitates hydrolysis to active enalaprilate, whereas the target compound’s carbamoyl group is metabolically stable .
  • Molecular Weight : 376.5 g/mol (vs. 200.23 g/mol).

(2S)-1-(Methylcarbamoyl)pyrrolidine-2-carboxylic Acid; Potassium Salt

  • Structure : Differs by a methylcarbamoyl group instead of propan-2-yl .
  • Key Differences :
    • Size/Hydrophobicity : The smaller methyl group reduces steric hindrance but may decrease membrane permeability compared to the bulkier propan-2-yl group.
    • Solubility : Potassium salt formulation enhances aqueous solubility, unlike the neutral target compound .
  • Molecular Weight : 212.29 g/mol (vs. 200.23 g/mol).

(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic Acid

  • Structure : Features a 5-oxo modification on the pyrrolidine ring .
  • Key Differences :
    • Conformational Effects : The ketone group at position 5 may rigidify the ring, altering hydrogen-bonding capacity compared to the unmodified pyrrolidine in the target compound.
    • Molecular Weight : 171.2 g/mol (vs. 200.23 g/mol).

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS (Ų)
Target Compound C₉H₁₆N₂O₃ 200.23 Propan-2-yl carbamoyl 146.4 ([M+H]⁺)
Captopril C₉H₁₅NO₃S 217.29 3-Sulfanylpropanoyl N/A
Enalapril C₂₀H₂₈N₂O₅ 376.5 Phenylbutanoyl-ethoxy N/A
(2S)-1-(Methylcarbamoyl)... (K⁺ salt) C₇H₁₃KN₂O₃ 212.29 Methylcarbamoyl N/A
(2S)-5-Oxo-1-(propan-2-yl)... C₈H₁₃NO₃ 171.2 5-Oxo-pyrrolidine N/A

Research Findings and Implications

  • ACE Inhibition : The absence of a zinc-binding group (e.g., -SH in Captopril) in the target compound likely renders it inactive against ACE .
  • Metabolic Stability : The carbamoyl group’s resistance to hydrolysis contrasts with Enalapril’s ester-based prodrug design, suggesting divergent metabolic pathways .

Preparation Methods

Detailed Preparation Methods

Starting Materials and Reagents

Component Role Typical Source/Notes
(S)-Pyrrolidine-2-carboxylic acid Chiral backbone Commercially available or synthesized
Isopropylamine Amine for carbamoyl group Commercially available
Coupling reagents (e.g., HATU) Facilitate amide bond formation Common peptide coupling agents
Bases (e.g., DIPEA) Neutralize acids, promote coupling N,N-Diisopropylethylamine (DIPEA)
Solvents (DMF, DCM, THF, MeOH) Reaction media Anhydrous solvents preferred
Acid/base for workup (HCl, LiOH) Hydrolysis or neutralization Used in purification steps

Synthetic Procedures

Amide Bond Formation via Carbamoylation

The key step is the formation of the carbamoyl amide bond between the pyrrolidine nitrogen and the isopropyl carbamoyl group. This is typically achieved by:

  • Activation of the carboxylic acid derivative with coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Addition of isopropylamine or its carbamoyl equivalent under basic conditions (e.g., DIPEA) in a polar aprotic solvent like DMF.
  • Stirring at room temperature for 18 hours to ensure complete coupling.

Example reaction conditions from literature:

Step Reagents/Conditions Outcome
Coupling Pyrrolidine-2-carboxylic acid + isopropylamine + HATU + DIPEA in DMF, RT, 18 h Formation of carbamoyl amide bond
Workup Dilution with EtOAc, washing with water and brine, drying over MgSO4 Crude product isolation
Purification Flash column chromatography (MeOH/DCM) Pure (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
Ester Hydrolysis (If Starting from Ester)

If the starting material is an ester derivative of pyrrolidine-2-carboxylic acid, hydrolysis is performed:

  • Dissolve ester in THF/MeOH (1:1).
  • Add LiOH monohydrate (5 eq) in water.
  • Stir at room temperature for 2 hours.
  • Acidify with 1 N HCl to pH ~2.
  • Extract with ethyl acetate, dry, and concentrate to yield the acid.

This step ensures the free carboxylic acid is available for coupling.

Alternative Synthetic Approaches

Though direct coupling is the main method, alternative approaches include:

  • Reductive amination of 4-nitrobenzaldehyde derivatives followed by urea formation and reduction to amines, as part of complex synthetic routes to related compounds (notably in cyclophilin inhibitor research). However, these are more elaborate and less direct for this specific compound.

Analytical and Purification Techniques

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Ester hydrolysis (if applicable) LiOH·H2O in THF/MeOH/H2O, RT, 2 h Converts ester to acid
2 Amide bond formation Pyrrolidine acid + isopropylamine + HATU + DIPEA in DMF, RT, 18 h Key carbamoylation step
3 Workup and extraction EtOAc wash, water/brine wash, dry over MgSO4 Isolate crude product
4 Purification Flash chromatography (MeOH/DCM gradient) Obtain pure final compound
5 Characterization NMR, MS, melting point, UPLC Confirm structure, purity, and stereochemistry

Research Findings and Notes

  • The stereochemistry at the 2-position of the pyrrolidine ring is preserved throughout the synthesis by starting from enantiomerically pure (2S)-pyrrolidine-2-carboxylic acid.
  • Coupling reagents like HATU provide high yields and minimize racemization.
  • The use of DIPEA as a base facilitates the coupling reaction by scavenging generated acids.
  • Purification by flash chromatography ensures removal of side products and coupling reagent residues.
  • Analytical data confirm the expected molecular weight (200.23 g/mol) and stereochemical integrity.

Q & A

Q. What are the established synthetic routes for (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves a multi-step sequence starting from L-proline derivatives. Key steps include:

  • Acylation : Reacting pyrrolidine-2-carboxylic acid with isopropyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the carbamoyl group .
  • Stereochemical Control : Chiral centers are preserved using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups. For example, Boc protection ensures minimal racemization during coupling reactions .
  • Workup : Acidic hydrolysis (e.g., HCl/dioxane) removes protecting groups, yielding the free carboxylic acid.

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 80:20) to confirm enantiopurity (>99% ee) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the pyrrolidine ring conformation and carbamoyl substitution. Key signals:
    • 1^1H: δ 4.3–4.5 ppm (pyrrolidine C2-H, multiplet) .
    • 13^13C: δ 175–178 ppm (carboxylic acid C=O) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for (2S,4R)-analogs) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • ACE Inhibition : Structural analogs (e.g., captopril) demonstrate angiotensin-converting enzyme (ACE) inhibition via Zn2+^{2+} coordination at the carboxylic acid and sulfhydryl groups .
  • Peptide Mimetics : The pyrrolidine scaffold serves as a proline surrogate in peptide synthesis, enhancing metabolic stability .
  • Catalysis : Used in asymmetric organocatalysis for C–C bond formation due to its rigid chiral backbone .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl carbamoyl group influence biological activity?

Methodological Answer:

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce binding affinity to ACE by ~30% compared to isopropyl, as shown in molecular docking studies (UCSF Chimera) .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) decrease pKa of the carboxylic acid, altering ionization state and membrane permeability (logP: −0.5 vs. +0.8 for isopropyl) .

Q. What computational strategies optimize the compound’s conformational stability for target binding?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : AMBER forcefields predict dominant puckered conformations (Cγ-endo) of the pyrrolidine ring, which align with ACE’s active site geometry .
  • Density Functional Theory (DFT) : Calculates rotational barriers (~8–10 kcal/mol) for the carbamoyl group, guiding synthetic modifications to restrict flexibility .

Q. How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer: Discrepancies arise from:

  • pH-Dependent Solubility : The carboxylic acid (pKa ~2.5) is poorly soluble in water (<1 mg/mL at pH 7) but forms salts (e.g., sodium) with improved solubility (>50 mg/mL) .
  • Co-solvent Effects : DMSO or ethanol increases solubility (e.g., 20 mg/mL in 10% DMSO/water) but may interfere with biological assays .

Q. Recommended Protocol :

Prepare stock solutions in DMSO (10–50 mM).

Dilute in buffer (pH 4–5) to minimize precipitation.

Validate solubility via nephelometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of isocyanate intermediates .
  • Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
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(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid

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